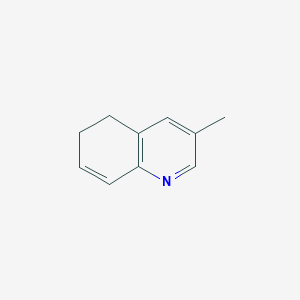

3-Methyl-5,6-dihydroquinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

133092-30-5 |

|---|---|

Molecular Formula |

C10H11N |

Molecular Weight |

145.2 g/mol |

IUPAC Name |

3-methyl-5,6-dihydroquinoline |

InChI |

InChI=1S/C10H11N/c1-8-6-9-4-2-3-5-10(9)11-7-8/h3,5-7H,2,4H2,1H3 |

InChI Key |

RSMDRDLCIBYIQQ-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=CCC2)N=C1 |

Canonical SMILES |

CC1=CC2=C(C=CCC2)N=C1 |

Synonyms |

Quinoline, 5,6-dihydro-3-methyl- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 5,6 Dihydroquinoline and Its Derivatives

Direct Synthesis Strategies

Direct synthetic strategies for constructing the 3-Methyl-5,6-dihydroquinoline core primarily involve cyclization reactions and the reduction of quinoline (B57606) precursors. These methods offer various pathways to access the target molecule and its derivatives, often with high efficiency and control over substitution patterns.

Cyclization Reactions

Cyclization reactions represent a fundamental approach to building the bicyclic dihydroquinoline system. These methods typically involve the formation of one or more carbon-carbon or carbon-nitrogen bonds in an intra- or intermolecular fashion to construct the heterocyclic ring.

A one-pot, convergent method for the synthesis of 5,6-dihydroquinolines has been developed through the reaction of α,α-dicyanoolefins and acetylenic esters. researchgate.net This reaction proceeds by mixing two equivalents of an α,α-dicyanoolefin with one equivalent of an acetylenic ester. The process is notable for its operational simplicity, mild, metal-catalyst-free reaction conditions, and good yields without the need for chromatographic purification. researchgate.net A plausible mechanism for this transformation has been proposed, highlighting its efficiency in constructing the dihydroquinoline skeleton. researchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating the synthesis of heterocyclic compounds, including dihydroquinolines. researchgate.netrsc.org This method offers advantages such as significantly reduced reaction times, improved yields, and often solvent-free conditions, aligning with the principles of green chemistry. researchgate.netresearchgate.net

One notable application is the synthesis of 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one from cyclohexane-1,3-dione using proline as a catalyst under microwave irradiation, which proceeds with a high yield of 98%. wjbphs.com Another efficient procedure involves a one-pot reaction of anilines with alkyl vinyl ketones on the surface of silica (B1680970) gel impregnated with indium(III) chloride under solvent-free microwave conditions. researchgate.net The Friedländer synthesis, a classical method for preparing quinolines, has also been adapted to microwave conditions. For instance, the reaction between 2-aminoaryl ketones and α-methylene carbonyl compounds using a reusable solid acid catalyst like Nafion NR50 in ethanol (B145695) under microwave irradiation provides an environmentally friendly route to substituted quinolines. mdpi.com

| Catalyst/Support | Reactants | Conditions | Product Class | Yield (%) | Reference |

| Proline | Cyclohexane-1,3-dione, Methacrylic acid | Microwave, 20 min | 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one | 98% | wjbphs.com |

| In(III)Cl3/Silica Gel | Anilines, Alkyl vinyl ketones | Microwave, Solvent-free | Dihydroquinolines | Good | researchgate.net |

| Nafion NR50 | 2-Aminobenzophenone, Dicarbonyl compounds | Microwave, Ethanol, 200°C, 60 min | Polysubstituted quinolines | 43-95% | mdpi.com |

| Fe3O4-TDSN-Bi(III) | Arylamine, Arylaldehydes, Methyl propiolate | Microwave, 80°C, Solvent-free | Quinolines | 85-97% | rsc.org |

This table presents a selection of microwave-assisted methods for the synthesis of dihydroquinoline derivatives.

Polyphosphoric acid (PPA) is a widely used reagent in organic synthesis for mediating cyclization reactions, particularly intramolecular Friedel-Crafts type reactions. beilstein-journals.orgpreprints.org It is a viscous liquid that is easier to handle at temperatures above 60°C. ccsenet.org PPA has been employed in the synthesis of various fused quinoline systems. rsc.org

In the context of dihydroquinoline synthesis, PPA is instrumental in the cyclization of α,β-unsaturated N-arylamides to form 3,4-dihydroquinolin-2(1H)-ones. preprints.org Another strategy involves the initial N-alkylation of an aniline (B41778) derivative followed by cyclization mediated by PPA at elevated temperatures (e.g., 120°C) to yield the corresponding tetrahydroquinoline, which is a closely related scaffold. beilstein-journals.org The decomposition of triazole intermediates in PPA at 130–180°C has also been shown to afford indolo[2,3-b]quinolines, albeit in low yields. rsc.org

Reduction Approaches

Reduction of more oxidized quinoline precursors, such as quinolin-2-ones, provides a direct entry into the dihydroquinoline framework. This strategy is particularly useful when the quinolin-2-one intermediate is readily accessible.

A versatile and stable quinolin-2-one intermediate has been identified as a key precursor for the synthesis of both dihydroquinolines (DHQ) and tetrahydroquinolines (THQ). beilstein-journals.orgresearchgate.net The selective reduction of this intermediate dictates the final product. The use of diisobutylaluminium hydride (DIBAL) for the reduction leads to the corresponding 5,6-dihydroquinoline (B3349889) via a novel elimination pathway that is more favorable at higher temperatures. beilstein-journals.orgresearchgate.net In contrast, employing borane (B79455) reagents, such as borane-dimethyl sulfide (B99878) complex, reduces the quinolin-2-one to the fully saturated tetrahydroquinoline. beilstein-journals.orgresearchgate.net This divergent reactivity from a common intermediate allows for tunable access to different hydrogenation levels of the quinoline core.

| Reagent | Intermediate | Product | Conditions | Reference |

| Diisobutylaluminium hydride (DIBAL) | Quinolin-2-one | Dihydroquinoline (DHQ) | Higher temperatures | beilstein-journals.orgresearchgate.net |

| Borane reagents (e.g., BMS) | Quinolin-2-one | Tetrahydroquinoline (THQ) | - | beilstein-journals.orgresearchgate.net |

This table illustrates the divergent outcomes of reducing a common quinolin-2-one intermediate with different reducing agents.

Selective Reduction with Diisobutylaluminium Hydride

A notable method for synthesizing dihydroquinolines (DHQs) involves the selective reduction of a quinolin-2-one intermediate using Diisobutylaluminium Hydride (DIBAL-H). beilstein-journals.org DIBAL-H, a powerful and bulky reducing agent, is typically used for the partial reduction of esters and lactones to aldehydes. masterorganicchemistry.comwikipedia.org In the context of quinolin-2-one systems, which possess a cyclic amide (lactam) structure, DIBAL-H facilitates a reduction that can lead to the desired 1,4-dihydroquinoline. beilstein-journals.org

The reaction proceeds via a postulated mechanism where DIBAL-H adds to the carbonyl group of the quinolin-2-one, forming an intermediate aluminum complex. This intermediate can then undergo a novel elimination pathway to yield the dihydroquinoline. beilstein-journals.org Research has shown that this elimination is more favorable at higher temperatures. For instance, the reduction of a 6-iodo-4,8-dimethylquinolin-2-one intermediate with DIBAL-H in toluene (B28343) showed a significant temperature-dependent product distribution. At lower temperatures, the formation of the fully reduced tetrahydroquinoline (THQ) was competitive, but at elevated temperatures (e.g., 110 °C), the yield of the dihydroquinoline product increased substantially. beilstein-journals.org

| Entry | Solvent | Temperature (°C) | Yield of Dihydroquinoline (%) | Yield of Tetrahydroquinoline (%) |

|---|---|---|---|---|

| 1 | Toluene | -78 to 25 | 13 | 80 |

| 2 | Toluene | 25 | 25 | 70 |

| 3 | Toluene | 80 | 65 | 25 |

| 4 | Toluene | 110 | 88 | 5 |

Derivatization and Functionalization Strategies

Once the this compound core is synthesized, it can be further modified through various derivatization and functionalization reactions to introduce chemical diversity.

Alkylation Reactions

Alkylation is a fundamental strategy for modifying the quinoline scaffold, with regioselectivity being a key consideration.

The alkylation of quinolin-2(1H)-one precursors, which exist in tautomeric equilibrium, can result in either N-alkylation or O-alkylation. researchgate.netresearchgate.net The reaction of quinolin-2(1H)-one and its derivatives (substituted at the C6 and C7 positions) with alkylating agents like 2-bromoacetophenone (B140003) or chloroacetone (B47974) in the presence of a base typically yields a mixture of N- and O-alkylated products, with the N-alkylated product being major. researchgate.net

However, the substitution pattern on the quinoline ring plays a crucial role in directing the regioselectivity. A significant finding is that the presence of a substituent at the 8-position (e.g., 8-methoxy, 8-benzyloxy, or 8-chloro) leads exclusively to the formation of O-alkylated products under the same reaction conditions. researchgate.net This highlights a powerful directing effect that can be exploited for selective functionalization. The choice of base and solvent can also influence the N/O-alkylation ratio.

| Quinolin-2(1H)-one Precursor | Substitution Position | Alkylation Products |

|---|---|---|

| Unsubstituted | - | Mixture of N- and O-alkylation (N-major) |

| 6-Substituted (OMe, OBn, Cl) | C6 | Mixture of N- and O-alkylation (N-major) |

| 7-Substituted (OMe, OBn, Cl) | C7 | Mixture of N- and O-alkylation (N-major) |

| 8-Substituted (OMe, OBn, Cl) | C8 | Exclusively O-alkylation |

Steric hindrance significantly impacts the efficiency and outcome of alkylation reactions on the quinoline framework. d-nb.info Forcing reactions to completion can be difficult when bulky groups are involved. d-nb.info For example, N-alkylation with a sterically demanding group like 3,3-dimethylallyl bromide has been observed to be challenging to drive to completion. d-nb.info

Furthermore, steric interactions can dictate the regioselectivity between N- and O-alkylation. In one study, the alkylation of a 6-iodo-4,8-dimethylquinolin-2-one with 2-iodopropane (B156323) showed a marked preference for O-alkylation over N-alkylation (only 3% yield for the N-isopropyl product). researchgate.net It was concluded that steric hindrance from the neighboring methyl group at the C8 position is a primary determinant of this product distribution. researchgate.net It is theorized that significant steric repulsion between a potential N-alkyl group and an adjacent substituent can distort the ring structure. d-nb.info This distortion may lead to poorer orbital overlap between the nitrogen lone pair and the aromatic π-system, reducing the sp² character of the nitrogen and thus lowering its reactivity towards electrophiles. d-nb.info

Introduction of Diverse Substituents

Beyond alkylation, other functional groups can be introduced to the quinoline moiety, such as through the formation of Schiff bases.

Schiff bases, characterized by the azomethine group (-C=N-), are readily synthesized from quinoline derivatives and are valuable intermediates in organic synthesis. bepls.comresearchgate.net The typical method involves the condensation reaction between a primary amine on the quinoline ring and an aldehyde or ketone, or conversely, a quinoline-carbaldehyde with a primary amine. rsc.orgnih.gov

A general and efficient procedure involves refluxing a mixture of the quinoline-amine and a suitable aromatic aldehyde in a solvent such as ethanol for a few hours. bepls.com This straightforward condensation reaction often results in good to excellent yields, with reported yields for various quinoline Schiff bases ranging from 76–84%. rsc.org The resulting Schiff bases can be further utilized, for example, in the synthesis of metal complexes or as precursors for other heterocyclic systems. bepls.comjyu.fi

Halogenation and Subsequent Cross-Coupling Reactions (e.g., Suzuki Coupling)

The introduction of functional groups onto the this compound core can be effectively achieved through a two-step sequence involving halogenation followed by a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a particularly powerful method for forming carbon-carbon bonds under mild conditions. researchgate.netmdpi.com This approach offers a versatile pathway to a wide array of aryl-substituted dihydroquinolines.

The process typically begins with the regioselective halogenation, often bromination, of the dihydroquinoline ring. For instance, selective bromination at the C-6 position of quinolone systems has been demonstrated, creating a key intermediate for subsequent coupling. researchgate.net This bromo-derivative can then be coupled with various aryl or heteroaryl boronic acids. The reaction is catalyzed by a palladium complex in the presence of a base, with high tolerance for a broad range of functional groups. researchgate.net This methodology allows for the expedient synthesis of libraries of aryl-functionalized dihydroquinoline derivatives. researchgate.net While direct examples for this compound are specific, the principles derived from quinolone and quinoline chemistry are broadly applicable. researchgate.netacs.org

Table 1: Representative Suzuki Cross-Coupling for Aryl-Substituted Quinolone Derivatives

| Halogenated Substrate | Boronic Acid | Catalyst System | Base | Yield (%) |

| 6-Bromo-4-quinolone-3-carboxylate | Phenylboronic acid | PdCl₂(dppf) / Microwave | Na₂CO₃ | >90 |

| 6-Bromo-4-quinolone-3-carboxylate | 4-Methoxyphenylboronic acid | PdCl₂(dppf) / Microwave | Na₂CO₃ | >90 |

| 6-Bromo-4-quinolone-3-carboxylate | 3-Thienylboronic acid | PdCl₂(dppf) / Microwave | Na₂CO₃ | >85 |

| 2-Bromo-chalcone | 3-Borono-chalcone | PdCl₂(dppf) | NaOH | 58 |

This table presents data adapted from similar quinoline systems to illustrate the potential of the Suzuki coupling reaction. mdpi.comresearchgate.net

Formation of Fused Ring Systems (e.g., Furanoquinolones, Pyranoquinolones)

The this compound skeleton serves as a valuable precursor for the construction of more complex, fused heterocyclic systems such as furanoquinolones and pyranoquinolones. These fused compounds often exhibit significant biological activities. rsc.org

One prominent method involves the reaction of a 4-hydroxy-2-oxo-1,2-dihydroquinoline derivative with other reagents to build the additional fused ring. For example, pyrano[3,2-c]quinoline derivatives can be synthesized through the reaction of 4-hydroxy-2-oxo-1,2-dihydroquinolines with compounds like ethyl (E)-2-cyano-3-(furan-2-yl)acrylate. nih.gov This reaction can be performed under conventional heating or, more efficiently, using microwave irradiation, which significantly reduces reaction times and often improves yields. rsc.orgnih.gov

Another effective strategy is the acid-catalyzed tandem reaction between a 4-hydroxyquinolin-2(1H)-one and a propargylic alcohol. This approach leads to the formation of substituted pyrano[3,2-c]quinolones in good to excellent yields. rsc.org The reaction proceeds under relatively mild conditions and demonstrates a broad substrate scope. rsc.org Furo-annulation can also be achieved, for instance, through the reaction of 4-hydroxy-2-oxoquinoline-3-carboxylates with 3-arylazirines, catalyzed by copper(II) acetylacetonate. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrano[3,2-c]quinoline Derivatives

| Entry | Method | Time | Yield (%) | Reference |

| 1 | Conventional (Reflux) | 12 h | 75 | nih.gov, rsc.org |

| 2 | Microwave | 3 min | 90 | nih.gov, rsc.org |

Data based on the synthesis of ethyl 2-amino-4-(furan-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate. rsc.orgnih.gov

Table 3: Acid-Catalyzed Synthesis of Pyrano[3,2-c]quinolones

| Propargylic Alcohol Substituent (R¹) | Propargylic Alcohol Substituent (R²) | Product Yield (%) | Reference |

| Phenyl | Phenyl | 95 | rsc.org |

| 4-Methoxyphenyl | Phenyl | 60 | rsc.org |

| H | Phenyl | 89 | rsc.org |

Data based on the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with various propargylic alcohols. rsc.org

Generation of Silylated Dihydroquinoline Compounds via Organometallic Reactions

The introduction of silicon-containing moieties into the dihydroquinoline framework can be accomplished through organometallic-catalyzed hydrosilylation reactions. These methods provide access to silylated dihydroquinolines, which can serve as versatile synthetic intermediates.

A notable advancement is the copper(I) hydride-catalyzed asymmetric hydrosilylation of 1,2-dihydroquinolines. researchgate.net This reaction constructs a C-Si bond and allows for the enantioselective synthesis of various chiral 4-silyl-1,2,3,4-tetrahydroquinolines from dihydroquinoline precursors. researchgate.net The resulting C-Si bond can be further transformed, for example, into a C-O bond with retention of stereochemistry via Tamao oxidation, yielding valuable 4-hydroxy-1,2,3,4-tetrahydroquinolines. researchgate.net

In addition to C-silylation, N-silylation of the dihydroquinoline ring is also possible. The synthesis of N-silyl enamines can be achieved through the hydrosilylation of N-heteroarenes. nih.gov For instance, the reaction of quinolines can lead to N-boryl-1,4-dihydroquinolines, which are analogous to silylated intermediates. nih.gov These reactions highlight the utility of organometallic catalysis in achieving regioselective functionalization of the dihydroquinoline core.

Table 4: Enantioselective Copper-Catalyzed Hydrosilylation of 1,2-Dihydroquinolines

| Dihydroquinoline Substrate | Silane | Catalyst System | Yield | Enantioselectivity (ee) |

| N-Ts-1,2-dihydroquinoline | Ph₂SiH₂ | Cu(OAc)₂ / Ligand | Good | High |

| N-Ac-1,2-dihydroquinoline | (EtO)₃SiH | CuH / Ligand | Good | High |

This table is a conceptual representation based on the findings reported for the synthesis of 4-silyl-1,2,3,4-tetrahydroquinolines from 1,2-dihydroquinoline (B8789712) precursors. researchgate.net

Chemical Reactivity and Transformational Chemistry

Enzymatic Transformations and Biodegradation Pathways

The biodegradation of quinoline (B57606) and its derivatives is a critical area of environmental science, and 3-Methyl-5,6-dihydroquinoline is an intermediate in these pathways. Microorganisms have evolved sophisticated enzymatic systems to break down these heterocyclic compounds.

Several bacterial strains, predominantly from the Pseudomonas and Comamonas genera, are capable of utilizing quinoline and its methylated analogs as sources of carbon and energy. besjournal.comasm.org The degradation of 3-methylquinoline (B29099) has been specifically studied in organisms like Comamonas testosteroni 63. nih.govsigmaaldrich.comtandfonline.com In these microbial systems, the metabolic pathway is initiated by the enzymatic conversion of 3-methylquinoline.

The initial step involves the hydroxylation of the parent compound, 3-methylquinoline, to form 3-methyl-2-oxo-1,2-dihydroquinoline. nih.govsigmaaldrich.com This transformation is a key detoxification and degradation strategy employed by these microorganisms. Various studies have identified hydroxyquinolines as common metabolites in the bacterial degradation of quinolines. nih.govasm.org The degradation process is aerobic, and the presence of specific plasmids in strains like Pseudomonas aeruginosa QP often correlates with the ability to metabolize methylquinolines. asm.orgnih.gov

The table below summarizes key microorganisms and their role in the degradation of quinoline derivatives.

| Microorganism | Substrate(s) | Key Transformation/Metabolite | Reference(s) |

| Comamonas testosteroni 63 | Quinoline, 3-Methylquinoline | Hydroxylation to (3-methyl-)2-oxo-1,2-dihydroquinoline | nih.gov, sigmaaldrich.com, tandfonline.com |

| Pseudomonas putida K1 | 4-Methylquinoline, Quinoline | 4-methyl-2-oxo-1,2-dihydroquinoline | nih.gov |

| Pseudomonas aeruginosa QP | Quinoline, Methylquinolines | Production of hydroxyquinolines | nih.gov, asm.org |

| Burkholderia pickttii | Quinoline | 2-hydroxy-quinoline | besjournal.com |

Oxidoreductases are a class of enzymes that catalyze the transfer of electrons from a donor molecule to an acceptor molecule, playing a central role in metabolic pathways. wikipedia.org In the context of dihydroquinoline metabolism, specific oxidoreductases are essential for ring cleavage and further degradation.

The initial hydroxylation of 3-methylquinoline is catalyzed by quinoline 2-oxidoreductase . nih.govsigmaaldrich.com This enzyme belongs to the molybdo-iron/sulfur flavoprotein family. Studies on the enzyme from Comamonas testosteroni 63 show the native enzyme has a molecular mass of approximately 360 kDa and is composed of three different subunits. nih.gov It requires FAD, molybdenum, and iron-sulfur clusters as cofactors to function. nih.gov

Following the formation of the 2-oxo-1,2-dihydroquinoline intermediate, the next critical step is the dioxygenation of the benzene (B151609) ring. This reaction is catalyzed by 2-oxo-1,2-dihydroquinoline 5,6-dioxygenase . nih.gov This enzyme introduces molecular oxygen at the 5 and 6 positions of the dihydroquinoline ring, leading to ring cleavage. The activity of this dioxygenase is dependent on NADH and is enhanced by the presence of Fe²⁺ ions. nih.gov Unlike many other aromatic ring dioxygenases, this enzyme appears to be a single-component protein with an estimated molecular mass of about 260 kDa. nih.gov

The table below details the properties of the key oxidoreductases involved.

| Enzyme | Function | Cofactors/Requirements | Organism | Reference(s) |

| Quinoline 2-oxidoreductase | Hydroxylation of (3-methyl)quinoline to (3-methyl)-2-oxo-1,2-dihydroquinoline | FAD, Molybdenum, Iron-Sulfur | Comamonas testosteroni 63 | nih.gov |

| 2-Oxo-1,2-dihydroquinoline 5,6-dioxygenase | Dioxygenation at the 5,6-position of the dihydroquinoline ring | NADH, O₂, Fe²⁺ (enhances activity) | Comamonas testosteroni 63 | nih.gov |

Structural Rearrangements and Tautomerism

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a key feature of many heterocyclic compounds, including quinoline derivatives. clockss.org This phenomenon, particularly prototropic tautomerism involving the migration of a proton, is crucial for understanding the structure and reactivity of compounds related to this compound.

The tautomeric equilibrium between hydroxyquinoline and quinolone forms is a well-studied phenomenon. In the case of 3-substituted 2-methyl-quinoline-4(1H)-ones, there is a potential equilibrium between the 4-hydroxyquinoline (B1666331) (enol) form and the quinolin-4(1H)-one (keto) form. nuph.edu.ua Experimental and theoretical studies, including ¹³C NMR spectroscopy and quantum-chemical calculations, have been employed to determine the predominant tautomeric form. nuph.edu.ua

Research indicates that for 3-substituted 2-methyl-quinolin-4(1H)-ones, the keto (4-oxo) form is overwhelmingly favored in solutions such as DMSO-d6. nuph.edu.ua This is evidenced by the significant deshielding of the carbon nucleus at the C4 position in ¹³C NMR spectra, a characteristic feature of a carbonyl group. nuph.edu.uaresearchgate.net The nature of the substituent at the 3-position generally does not have a major influence on the tautomeric equilibrium, which consistently favors the 4-oxo form. nuph.edu.ua

| Tautomeric Form | Key Structural Feature | Evidence | Predominance | Reference(s) |

| 4-Oxo (Keto) | C=O group at position 4 | Deshielded ¹³C NMR signal for C4 | Favored in solution and solid state | researchgate.net, nuph.edu.ua |

| 4-Hydroxy (Enol) | OH group at position 4 | - | Minor tautomer | nuph.edu.ua |

Intramolecular hydrogen bonding plays a critical role in stabilizing specific tautomeric forms. rsc.org In quinoline derivatives with hydroxyl or other hydrogen-donating groups, the formation of an intramolecular hydrogen bond with the ring nitrogen or an adjacent carbonyl group can significantly influence the position of the tautomeric equilibrium. acs.orgnih.gov

For instance, in 3-acetyl-4-hydroxy-2(1H)-quinolones, a tautomeric relationship exists, and the stability of each form is influenced by hydrogen bonding possibilities. rsc.org Theoretical studies on related quinoline structures, such as 8-mercaptoquinoline, show that the formation of an intramolecular hydrogen bond (e.g., S-H···N) is a key factor in the molecule's conformational preference and proton transfer reactions. acs.orgnih.gov The strength of this bond, reflected in bond orders and internuclear distances, dictates the energy barrier for tautomerization. rsc.orgnih.gov The solvent environment also has a profound effect, with polar solvents often altering the stability and promoting more complete tautomerization compared to the gaseous phase. acs.orgnih.gov

Reaction Mechanism Elucidation

The proposed mechanism for the initial step in the biodegradation of 3-methylquinoline involves hydroxylation at the C2 position, catalyzed by quinoline 2-oxidoreductase. nih.govresearchgate.net This reaction converts 3-methylquinoline into 3-methyl-2-oxo-1,2-dihydroquinoline. nih.gov

Subsequently, the 2-oxo-1,2-dihydroquinoline 5,6-dioxygenase acts on this intermediate. The mechanism involves an electrophilic attack of molecular oxygen on the electron-rich benzene moiety of the dihydroquinoline ring system. nih.gov This dioxygenase-catalyzed reaction specifically targets the 5,6-positions, leading to the formation of an unstable cyclic peroxide (dioxetane) intermediate. This intermediate then undergoes spontaneous rearrangement and ring scission, breaking open the carbocyclic portion of the molecule. This ring-cleavage step is crucial for the further mineralization of the compound by downstream metabolic enzymes.

Investigation of Formation Mechanisms (e.g., Michael Addition, Cyclization, Aromatization)

The synthesis of the 5,6-dihydroquinoline (B3349889) scaffold, including its 3-methyl derivative, can be achieved through various strategic pathways that often involve a sequence of fundamental organic reactions. Key mechanisms underpinning its formation include Michael addition, intramolecular cyclization, and subsequent aromatization or partial reduction steps.

One prominent method involves a multi-step, one-pot synthesis that leverages a cascade of reactions. Research into the synthesis of analogous structures, such as 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one, demonstrates a sequential process initiated by a Michael addition. wjbphs.comwjbphs.com In this type of synthesis, a precursor like cyclohexane-1,3-dione undergoes an in situ amination, followed by a proline-catalyzed Michael addition with an α,β-unsaturated carbonyl compound like methacrylic acid. wjbphs.com This adduct then undergoes an intramolecular cyclization (or condensation) followed by an aromatization step to yield the final dihydroquinolinone system. wjbphs.comwjbphs.com This sequence highlights a versatile strategy for constructing the core heterocyclic ring.

The key stages in a representative synthesis of a dihydroquinolinone core are outlined below:

| Step | Reaction Type | Description |

| 1 | In Situ Amination | A cyclic dione (B5365651) (e.g., cyclohexane-1,3-dione) reacts with an ammonia (B1221849) source (e.g., ammonium (B1175870) acetate) to form an enaminone intermediate. wjbphs.com |

| 2 | Michael Addition | The enaminone undergoes a conjugate addition to an α,β-unsaturated acid (e.g., methacrylic acid) in the presence of a catalyst like proline. wjbphs.com |

| 3 | Cyclization | The intermediate adduct undergoes an intramolecular condensation reaction, leading to the formation of the heterocyclic ring. wjbphs.com |

| 4 | Aromatization | The final step involves dehydration or oxidation to form the stable dihydroquinoline system. wjbphs.com |

Another significant pathway to dihydroquinolines involves the chemical transformation of related heterocyclic precursors. For instance, quinolin-2-one intermediates can be selectively reduced to form 5,6-dihydroquinolines. The use of diisobutylaluminium hydride (DIBAL-H) as a reducing agent has been shown to convert quinolin-2-ones to the corresponding dihydroquinolines through a novel elimination mechanism that is more effective at higher temperatures. beilstein-journals.org Similarly, the aromatization of a corresponding tetrahydroquinoline derivative, such as 3-methyl-5,6,7,8-tetrahydroquinoline, can be employed to introduce the double bond at the 7,8-position, yielding the 5,6-dihydroquinoline structure. google.com This can be achieved through oxidation reactions, for example, using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). clockss.org

Furthermore, domino reactions, such as the aza-Michael–aldol (B89426) cascade, provide an efficient route to functionalized 1,2-dihydroquinolines, which are structural isomers of 5,6-dihydroquinolines but share common synthetic principles. beilstein-journals.org These methods underscore the modularity and efficiency of cascade reactions in building complex heterocyclic systems from simpler starting materials.

Regioselectivity Studies in Derivatization

Regioselectivity is a critical aspect of the chemistry of this compound and related structures, as it dictates the outcome of derivatization and functionalization reactions. The positions on the heterocyclic and carbocyclic rings exhibit different reactivities, which can be exploited for selective chemical modifications. Studies have focused on understanding how electronic and steric factors control the regioselectivity of these transformations.

A key area of investigation is the N-alkylation of dihydroquinoline systems that possess an N-H bond, such as in 4-oxo-1,4-dihydroquinoline derivatives. A study on the N-ethylation of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide demonstrated exclusive regioselectivity for the nitrogen atom of the quinoline ring (N-1) over the nitrogen of the external carboxamide group. beilstein-journals.org This selectivity is attributed to the higher acidity of the N-H proton on the quinoline ring compared to the amide N-H. The formation of the more stable conjugate base at the N-1 position directs the alkylating agent to react at this site. beilstein-journals.org

Table of Regioselectivity in N-Ethylation

| Substrate | Reaction | Product | Regioselectivity | Rationale |

|---|

The regioselectivity can also be influenced by substituents during the formation of the quinoline ring itself. In annulation reactions to form dihydro- and tetrahydroquinolines from substituted pyridines, both steric hindrance and the electronic nature of substituents play a significant role. chinesechemsoc.org For example, in the annulation of 3-substituted pyridines, the reaction preferentially occurs at the less sterically hindered C6 position when the substituent is a methyl, chloro, bromo, or iodo group. chinesechemsoc.org However, a strong electron-donating group like a methoxy (B1213986) group at the 3-position can direct the reaction to the C2 position, while a strong electron-withdrawing group like a cyano group favors the C6 position. chinesechemsoc.org

Furthermore, the reduction of fully aromatic quinolines to dihydroquinolines can be achieved with high regiocontrol. A photoredox-catalyzed hydrosilylation of quinoline, for instance, proceeds via a hydrogen atom transfer (HAT) mechanism. nih.gov This process preferentially generates a radical at the electron-deficient 5-position, leading to regioselective hydrosilylation and the formation of 1,4-dihydroquinolines or other reduced congeners depending on the precise conditions and substitution pattern. nih.govacs.org This highlights how the intrinsic electronic properties of the quinoline system can be harnessed to control the position of new bond formations.

Advanced Spectroscopic and Computational Characterization

Spectroscopic Techniques for Structural Elucidation

A suite of spectroscopic techniques is employed to characterize 3-methyl-5,6-dihydroquinoline, each providing unique and complementary information about its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

¹H NMR: The proton NMR spectrum of this compound derivatives typically shows characteristic signals for the methyl group, the protons on the dihydropyridine (B1217469) ring, and the aromatic protons of the fused benzene (B151609) ring. For instance, in a derivative, the methyl group protons might appear as a singlet around δ 1.93 ppm. amazonaws.com The protons on the partially saturated ring and the aromatic regions will have distinct chemical shifts and coupling patterns that are crucial for confirming the structure. amazonaws.com

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts in the ¹³C NMR spectrum of this compound derivatives help to identify the carbon atoms of the methyl group, the aliphatic carbons in the dihydro- portion of the quinoline (B57606) ring, and the aromatic and heteroaromatic carbons. amazonaws.comgrowingscience.com For example, the methyl carbon typically resonates at a high field (e.g., δ 30.9 ppm), while the aromatic and sp²-hybridized carbons appear at a lower field (e.g., δ 115-150 ppm). amazonaws.com

Table 1: Representative NMR Data for a this compound Derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 1.93 | s | -CH₃ |

| ¹H | 5.03 | br | Dihydro-ring H |

| ¹H | 5.80 | s | Dihydro-ring H |

| ¹H | 7.16-7.90 | m | Aromatic H |

| ¹³C | 30.9 | -CH₃ | |

| ¹³C | 57.7 | Dihydro-ring C | |

| ¹³C | 115.1-149.5 | Aromatic & Dihydro-ring C |

Note: Data is illustrative and based on a representative derivative. amazonaws.com

Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds. Key vibrational modes for this compound and its derivatives include C-H stretching vibrations for the methyl group and the aromatic ring, C=C and C=N stretching vibrations within the heterocyclic and aromatic rings, and C-N stretching vibrations. amazonaws.comgrowingscience.com For instance, a typical IR spectrum might show bands around 3424 cm⁻¹ (N-H stretch, if present), 3055 cm⁻¹ (aromatic C-H stretch), and 2923 cm⁻¹ (aliphatic C-H stretch). amazonaws.com

Table 2: Characteristic FT-IR Absorption Bands for a this compound Derivative

| Frequency (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3424 | N-H Stretch |

| ~3055 | Aromatic C-H Stretch |

| ~2923 | Aliphatic C-H Stretch |

| ~1515 | C=C/C=N Stretch |

Note: Data is illustrative and based on a representative derivative. amazonaws.com

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which allows for the determination of the molecular formula. For this compound derivatives, HRMS can confirm the expected elemental composition by comparing the calculated mass with the experimentally found mass. amazonaws.comrsc.org

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing complex mixtures and for the purification and identification of synthesized compounds. lcms.czchromatographyonline.com In the context of this compound, LC/MS can be used to monitor reaction progress, assess purity, and isolate the target compound for further characterization. lcms.cz

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound and its derivatives typically exhibits absorption bands corresponding to π→π* transitions within the aromatic and conjugated system. nih.gov For example, a derivative might show absorption maxima at 312 nm and 226 nm. nih.gov

Solvatochromic studies investigate the effect of solvent polarity on the UV-Vis absorption and emission spectra. mdpi.comijsrst.com Such studies can provide insights into the nature of the electronic ground and excited states of the molecule. A significant shift in the absorption or emission maximum with changing solvent polarity indicates a change in the dipole moment upon electronic transition, which can be characteristic of the compound's electronic structure. mdpi.com

Quantum Chemical and Computational Studies

Quantum chemical and computational studies, such as those using Density Functional Theory (DFT), are increasingly used to complement experimental data and to predict the properties of molecules like this compound. mdpi.comresearchgate.net These computational methods can be used to:

Optimize the molecular geometry and predict structural parameters that can be compared with X-ray crystallographic data. iucr.org

Calculate theoretical NMR and IR spectra, which can aid in the interpretation of experimental spectra. mdpi.comresearchgate.net

Determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the molecule's reactivity and electronic transitions. iucr.org

Model the molecular electrostatic potential (MEP) to identify regions of the molecule that are electron-rich or electron-poor, providing insights into potential sites for electrophilic or nucleophilic attack. researchgate.net

For example, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to optimize the structure and elucidate the HOMO-LUMO behavior of related quinoline derivatives. iucr.org

Conformational Analysis (e.g., Z(cis) and E(trans) Rotamers)benchchem.com

The conformational flexibility of dihydroquinoline systems is a key aspect of their structural chemistry. For this compound, conformational isomerism primarily pertains to the puckering of the non-aromatic, partially saturated ring. While the concept of Z(cis) and E(trans) rotamers is more commonly applied to systems with restricted rotation around a specific single bond, such as an amide or an exocyclic double bond, the principles of conformational analysis can be extended to understand the spatial arrangement of substituents on the dihydroquinoline core.

Detailed experimental and computational studies specifically isolating and characterizing distinct Z and E rotamers for this compound are not extensively reported in current literature. However, analysis of related heterocyclic systems provides a framework for how such an analysis would be approached. For instance, studies on N-acyl derivatives of other nitrogen-containing heterocycles frequently report the presence of both cis and trans rotamers, which are distinguishable by spectroscopic methods like NMR. rsc.orgbeilstein-journals.org The presence of different conformers is often due to the significant energy barrier to rotation around the N-C(O) amide bond.

In the case of dihydroquinolines, the partially saturated ring is not planar. iucr.org X-ray crystallography studies on related tetrahydrobenzo[h]quinoline structures have shown that the amine ring can adopt a chair conformation. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool used to model the geometries of different conformers, calculate their relative energies, and predict rotational barriers. iucr.orgresearchgate.net Such calculations can elucidate the most stable conformations and the energy landscape for interconversion.

Spectroscopic techniques are crucial for identifying and quantifying different conformers in solution. 1H NMR spectroscopy is particularly useful, as distinct rotamers will often exhibit separate sets of signals with different chemical shifts and coupling constants. rsc.orgnih.gov For example, protons in close proximity to different substituents in one rotamer compared to another will experience different shielding or deshielding effects, leading to observable differences in the NMR spectrum. nih.govclockss.org Nuclear Overhauser Effect (NOESY) experiments can further help in elucidating the spatial proximity of atoms, confirming the specific conformational arrangement (cis or trans). nih.govmdpi.com

While specific data for this compound is limited, the table below illustrates the type of data that would be generated from a conformational analysis of a molecule exhibiting rotamerism, based on findings for analogous compounds.

Table 1: Illustrative Spectroscopic Data for Conformational Analysis

| Parameter | Rotamer A (e.g., E/trans) | Rotamer B (e.g., Z/cis) | Method |

|---|---|---|---|

| Relative Population | Major | Minor | 1H NMR Integration |

| ¹H NMR Chemical Shift (δ, ppm) | Signal X: 7.5 ppm | Signal X: 7.2 ppm | 1H NMR |

| ¹³C NMR Chemical Shift (δ, ppm) | Signal Y: 169.3 ppm | Signal Y: 168.9 ppm | ¹³C NMR beilstein-journals.org |

| Calculated Relative Energy | 0 kcal/mol (Reference) | +2.5 kcal/mol | DFT Calculation |

| Key NOESY Correlation | H-a ↔ H-b | H-a ↔ H-c | 2D NMR |

Note: The data in this table is illustrative and intended to demonstrate the principles of conformational analysis. It does not represent experimentally verified values for this compound.

The study of such isomers is critical as the conformational state of a molecule can significantly influence its reactivity and biological activity.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

Applications in Organic Synthesis and Materials Science

Building Blocks for Complex Molecular Architectures

3-Methyl-5,6-dihydroquinoline is a recognized building block for the synthesis of more intricate molecular structures. Its dihydroquinoline core can be strategically modified to create a variety of heterocyclic compounds. The presence of the methyl group and the partially saturated ring allows for regioselective reactions, providing a pathway to diverse molecular frameworks. For instance, dihydroquinolines can be transformed into complex organic structures through C-H functionalization. nih.gov

The versatility of the dihydroquinoline scaffold is further demonstrated by its use in the synthesis of tetrahydroquinolines. These compounds can be prepared through the acid-catalyzed reaction of an azaflavan-4-ol with various nucleophiles, with the resulting tetrahydroquinolines being oxidized to form 2,4-disubstituted quinolines. researchgate.net This highlights the utility of dihydroquinoline intermediates in creating a library of substituted quinoline (B57606) derivatives.

Precursors for Fluorescent Probes and Dyes

Quinoline derivatives are known for their fluorescent properties and are used in the development of dyes and probes. researchgate.net While direct evidence for this compound's use as a precursor for fluorescent probes is not extensively documented in the provided results, the broader class of quinoline compounds is integral to this field. For example, a halogenated unsymmetric cyanine (B1664457) dye containing a dihydroquinoline moiety, FUN-1 [2-chloro-4-(2,3-dihydro-3-methyl-(benzo-1,3-thiazol-2-yl)- methylidene)-1-phenylquinolinium iodide], has been developed as a fluorescent probe for assessing yeast viability. nih.gov This demonstrates the potential for dihydroquinoline scaffolds to be incorporated into larger dye structures. The synthesis of various quinoline derivatives is a key step in creating new dyes for textiles and other applications. researchgate.net

Development of Novel Scaffolds for Drug Discovery

The quinoline ring system is a prominent feature in many biologically active compounds and marketed drugs. researchgate.net Dihydroquinolines, including this compound, serve as important intermediates in the synthesis of these medicinally relevant molecules. nih.gov The 2-oxo-1,2-dihydroquinoline chemotype, for instance, is present in several FDA-approved drugs and numerous leads under investigation for various diseases. jscimedcentral.com

The development of novel screening compounds for drug discovery often utilizes the dihydroquinoline scaffold. For example, 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (B11324) has been used to synthesize a variety of compounds with potential therapeutic applications. jscimedcentral.com Furthermore, derivatives of 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide have been designed and synthesized as potential anti-HIV agents. nih.gov The ability to functionalize the dihydroquinoline core allows for the creation of diverse libraries of compounds for biological screening.

Intermediates in the Synthesis of Quinolone Antibiotics

Quinolone and fluoroquinolone antibiotics represent a critical class of antibacterial agents. preprints.org The synthesis of these antibiotics often involves intermediates derived from quinoline structures. While the direct use of this compound as an intermediate for a specific marketed quinolone antibiotic is not explicitly detailed in the provided search results, the synthesis of quinolone antibiotics frequently involves the construction and modification of the core quinoline ring system. google.combeilstein-journals.org For example, a novel synthesis of an intermediate for the quinolone antibiotic Ozenoxacin involves the reaction of a pyridinium (B92312) bromide with pinacol (B44631) diboron, followed by a reaction with a bromoquinolinone. google.com This highlights the modular nature of quinolone synthesis, where various substituted building blocks can be employed. The general synthetic strategies for quinolones, such as the Conrad-Limpach and Knorr reactions, utilize aniline (B41778) derivatives and β-ketoesters to construct the quinolone core, which can then be further elaborated. mdpi.com

Catalysis in Organic Reactions (e.g., Proline catalysis in quinoline synthesis)

L-proline has been identified as an efficient organocatalyst for the synthesis of various quinoline derivatives. researchgate.netrsc.org This method offers several advantages, including mild reaction conditions, high yields, and environmental friendliness. rsc.org Proline can catalyze the Friedländer annulation for the synthesis of quinoline derivatives with excellent regioselectivity. thieme-connect.com The mechanism is believed to proceed through an aldol (B89426) condensation pathway. thieme-connect.com

Proline has also been used to catalyze the synthesis of pyrazolo[3,4-b]quinoline derivatives and N-pyridyl-tetrahydroisoquinolines. rsc.orgrsc.org In some cases, L-proline can even induce enantioselectivity in the synthesis of pyrazoloquinolinone derivatives. rsc.org Furthermore, a microwave-assisted synthesis of 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one from cyclohexane-1,3-dione has been successfully demonstrated using a proline catalyst, achieving a high yield. wjbphs.com This underscores the broad applicability of proline catalysis in the synthesis of various quinoline and dihydroquinoline structures.

A cobalt-amido cooperative catalyst has been reported for the controlled partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines using H3N·BH3 as the reductant at room temperature. nih.gov This method provides a direct strategy to access dihydroquinolines while controlling chemoselectivity and regioselectivity. nih.gov

Biological and Biomedical Research Perspectives

Exploration of Broad Biological Activities of Derivatives

Derivatives of 3-Methyl-5,6-dihydroquinoline have demonstrated a broad spectrum of antimicrobial activities.

Antibacterial Activity: Lactone-dihydroquinoline derivatives have been synthesized and evaluated for their antibacterial effects against various bacteria. unesp.br Structure-activity relationship studies revealed that the presence of a nitro group on the benzylic ring and a methylenedioxy group on the dihydroquinoline ring enhanced antibacterial activity. unesp.br Specifically, compounds with these features, such as 4bi and 4bn, were identified as the most active. unesp.br It is suggested that the nitro group is reduced by microbial systems, leading to reactive derivatives that can bind to DNA and proteins. unesp.br

Quinoline (B57606) derivatives have also shown efficacy against both Gram-positive and Gram-negative bacteria. growingscience.comresearchgate.net Some synthesized compounds exhibited considerable to moderate antibacterial effects against Gram-positive strains and moderate to weak effects against Gram-negative strains. researchgate.net For instance, certain 3-methyl-1-[(5-substituted-1H-indol-2-yl)carbonyl]-4- {[4-(substitutedthiazol-2-yl)iminoethyl)phenyl]hydrazono}-2-pyrazolin-5-one derivatives showed promising inhibitory activity. heteroletters.org Additionally, 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative 13e displayed antibacterial activity against E. coli and S. aureus. acs.org The antibacterial activity of some quinoline derivatives is enhanced in the presence of an efflux pump inhibitor, suggesting that bacterial efflux pumps may contribute to resistance against these compounds. acs.org

Antifungal Activity: Quinoline derivatives have also been investigated for their antifungal properties. nih.gov Certain derivatives have shown selective action, with some being more effective against yeasts like Candida spp. and others against filamentous fungi. nih.gov For example, compound 5 demonstrated selective anti-dermatophytic action. nih.gov Some compounds, like 3a and 3e, exhibited good antifungal activity against Aspergillus Flavus and Pichnanomala when compared to the standard drug fluconazole. growingscience.com

Antitubercular Activity: The antitubercular potential of these derivatives has also been a subject of investigation. Compound 4bi, a lactone dihydroquinoline derivative, was found to be the most active against three strains of Mycobacterium. unesp.br Furthermore, newly synthesized compounds that showed good antimicrobial activity were also screened for their in-vitro antitubercular activity against Mycobacterium tuberculosis H37Rv strain using the Micro-plate Alamar Blue Assay (MABA) method. growingscience.com

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Compound/Derivative | Target Organism(s) | Key Findings |

|---|---|---|

| Lactone dihydroquinoline derivatives (e.g., 4bi, 4bn) | Anaerobic bacteria, aerobic bacteria, Mycobacterium | Nitro and methylenedioxy groups enhance activity. 4bi was most active against Mycobacterium. unesp.br |

| Quinoline derivatives (e.g., 3b, 3c, 3d, 3f, 3g, 3j) | Bacillus licheniformis, Bacillus cereus, Escherichia coli, Acetobactor sp. | Exhibited excellent activity against both Gram-positive and Gram-negative bacteria. growingscience.com |

| Quinoline derivatives (e.g., 3a, 3e) | Aspergillus Flavus, Pichnanomala | Displayed moderate to good antifungal activity. growingscience.com |

| 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative 13e | E. coli, S. aureus | Showed antibacterial activity, which was significantly enhanced in the presence of an efflux pump inhibitor. acs.org |

| Quinoline derivative 5 | Dermatophytes | Demonstrated selective and potent anti-dermatophytic action. nih.gov |

The quinoline core is a well-established pharmacophore in antimalarial drug discovery, and derivatives of this compound are no exception. A variety of these compounds have been synthesized and evaluated for their in vitro activity against Plasmodium falciparum, the parasite responsible for the most lethal form of malaria. nih.govnih.gov

Novel series of dihydropyrimidines and other derivatives incorporating the quinolinyl residue have demonstrated moderate to high antimalarial activities, with some compounds exhibiting IC50 values lower than the standard drug chloroquine. nih.govresearchgate.net For instance, compounds 4b, 4j, 4i, and 12 were classified as active, with IC50 values of 0.46, 0.30, 0.014, and 0.46 μg/mL, respectively. nih.gov

Structure-activity relationship studies have provided insights into the features that influence antimalarial potency. For example, in a series of 4-oxo-3-carboxyl quinolones, the 7-methoxy quinolone with a carboxyl ester at the 3-position (compound 7) showed the best antimalarial potency. nih.gov Modifications at the C-2 position also had a significant impact, with a meta-methoxy phenyl group leading to the most potent analogue in that series. nih.gov The development of hybrid molecules, such as quinoline-ferrocene hybrids, has also yielded compounds with significant activity against both chloroquine-sensitive and resistant strains of P. falciparum. mdpi.com

**Table 2: Antimalarial Activity of Selected this compound Derivatives against *P. falciparum***

| Compound/Derivative | IC50 (μg/mL) | Classification |

|---|---|---|

| 4b | 0.46 | Active |

| 4j | 0.30 | Active |

| 4i | 0.014 | Active |

| 12 | 0.46 | Active |

| 4a, 4c, 4f, 4h, 4j, 6a, 7a,b, 8a,b, 10, 11 | 0.5 - 5.0 | Moderately Active |

| 7 (7-methoxy-4-oxo-3-carboxyl quinolone) | ~0.25 μM | Potent |

| 31c (7-methoxy-2-(meta-methoxyphenyl) quinolone) | 0.10 - 0.13 μM | Most Potent in Series |

Derivatives of this compound have emerged as a promising class of compounds in the search for new anticancer agents. mdpi.comekb.eg These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, liver, and colon. mdpi.comekb.egnih.gov

For instance, certain 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives have been synthesized and evaluated for their anticancer activity against the MCF-7 breast cancer cell line. mdpi.com One such derivative, 1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (compound 7c), demonstrated significant anti-proliferative activity, superior to other derivatives in its series. mdpi.com

In another study, novel quinoline derivatives were synthesized and tested for their antitumor activity against HepG2 liver carcinoma cells. ekb.eg Docking studies suggested a promising inhibition at the in silico level, and in vitro assays confirmed that some of these compounds had activity exceeding that of the standard drug cisplatin. ekb.eg Furthermore, a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and related compounds were tested against human HCT-116 and MCF-7 cell lines, with several derivatives exhibiting IC50 values in the low microgram per milliliter range. nih.gov

Table 3: Anticancer Activity of Selected this compound Derivatives

| Compound/Derivative | Cell Line(s) | IC50 | Key Findings |

|---|---|---|---|

| 1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (7c) | MCF-7 | 1.73 ± 0.27 μg/mL | Superior activity compared to other derivatives in the series. mdpi.com |

| Novel quinoline derivatives | HepG2 | - | Some compounds exceeded the activity of cisplatin. ekb.eg |

| Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and related compounds | HCT-116, MCF-7 | 1.9–7.52 μg/mL (HCT-116), 2.3–6.62 μg/mL (MCF-7) | Showed significant antiproliferative activity. nih.gov |

| Quinolone derivative 8i | A549, HL-60, Hela | 0.009 µM (A549), 0.008 µM (HL-60), 0.010 µM (Hela) | Displayed more potent inhibitory activity than irinotecan (B1672180) and cisplatin. jst.go.jp |

The antiviral potential of this compound derivatives has been explored, with a particular focus on the inhibition of Hepatitis B Virus (HBV) replication. nih.govresearchgate.net Molecular docking simulations have predicted that these compounds can act as potent inhibitors of HBV. nih.gov

Experimental in vitro studies have confirmed these predictions. nih.govresearchgate.net For example, methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate and its derivatives demonstrated high inhibition of HBV replication at a concentration of 10 µM in a human hepatoma cell line. nih.govresearchgate.net These findings suggest that the quinoline scaffold is a promising starting point for the development of new non-nucleoside analog anti-HBV agents. researchgate.net The mechanism of action is thought to involve the disruption of the interaction between HBV receptor binding domains and host cell receptors. researchgate.net

In addition to HBV, quinoline derivatives have been investigated for activity against other viruses. researchgate.netnih.gov For instance, 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have been screened for their ability to inhibit Zika virus (ZIKV) replication, with some showing activity comparable to the known antiviral mefloquine. nih.gov

Table 4: Antiviral Activity of Selected this compound Derivatives

| Compound/Derivative | Virus | Activity |

|---|---|---|

| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate and derivatives | Hepatitis B Virus (HBV) | High inhibition of replication at 10 µM. nih.govresearchgate.net |

| 2,8-bis(trifluoromethyl)quinoline derivatives | Zika Virus (ZIKV) | Some derivatives showed activity similar to mefloquine. nih.gov |

| 2-(1,1′-biphenyl-4-yl)quinoline-4-carboxylic acid | Orthopoxviruses | High activity found in cell cultures. researchgate.net |

Derivatives of this compound have demonstrated notable anti-inflammatory and antioxidant activities.

Anti-inflammatory Properties: Several studies have highlighted the anti-inflammatory potential of these compounds. researchgate.netmdpi.comijiset.com For example, N-(3-aminophenyl)-1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide was identified as a highly potent anti-inflammatory agent, exhibiting strong inhibitory effects on the oxidative burst activity of phagocytes and T-cell proliferation. researchgate.net Another derivative, 3-(4-Methyl-2-oxo-1,2-dihydroquinolin-7-yl)-2-(4-nitrophenyl)thiazolidin-4-one, showed potent anti-inflammatory activity in a carrageenan-induced paw edema model. mdpi.com The anti-inflammatory efficacy of these compounds is often evaluated by their ability to reduce edema in animal models, which is a hallmark of acute inflammation. ijiset.com

Antioxidant Properties: The antioxidant capacity of quinoline derivatives has also been investigated. nih.govresearchgate.net These compounds can act as radical scavengers, mitigating the damaging effects of reactive oxygen species. nih.gov The antioxidant activity is often assessed using various chemical tests, such as DPPH radical scavenging, OH° radical scavenging, and superoxide (B77818) radical scavenging assays. nih.gov Certain quinoline-3-carbohydrazide (B3054276) derivatives have shown good antioxidant activity in these tests. nih.gov The total antioxidant activity of some derivatives has been determined using the phosphomolybdenum blue complex method, with some compounds showing significant activity. researchgate.net

Table 5: Anti-inflammatory and Antioxidant Activities of Selected this compound Derivatives

| Compound/Derivative | Activity | Key Findings |

|---|---|---|

| N-(3-aminophenyl)-1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide | Anti-inflammatory | Highly potent inhibitor of phagocyte oxidative burst and T-cell proliferation. researchgate.net |

| 3-(4-Methyl-2-oxo-1,2-dihydroquinolin-7-yl)-2-(4-nitrophenyl)thiazolidin-4-one | Anti-inflammatory | Potent activity in carrageenan-induced paw edema model. mdpi.com |

| Quinoline-3-carbohydrazide derivatives | Antioxidant | Good radical scavenging activity in DPPH, OH°, and superoxide assays. nih.gov |

| Compound 9 (a quinoline derivative) | Antioxidant | Most active in a series tested using the phosphomolybdenum blue complex method. researchgate.net |

The biological activities of this compound derivatives are often linked to their ability to interact with specific enzymes and receptors.

Enzyme Inhibition: These compounds have been shown to inhibit various enzymes. For example, some quinoline-based derivatives have been evaluated as inhibitors of β-glucuronidase and α-glucosidase. uantwerpen.be Additionally, 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative 13e has been identified as a potent inhibitor of E. coli DNA gyrase, an essential enzyme for bacterial replication. acs.org The inhibitory activity of this compound was found to be significantly more potent than the known inhibitor novobiocin. acs.org

Receptor Binding Studies: Derivatives of 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) have been extensively studied for their interaction with cannabinoid receptors, particularly the CB2 receptor. ucl.ac.beucl.ac.be These studies have led to the characterization of new selective CB2 receptor ligands. ucl.ac.be The affinity of these compounds for the CB2 receptor is influenced by substituents on the quinoline scaffold. For instance, the introduction of a nitrogen atom at different positions in the quinoline ring system can alter the binding affinity. ucl.ac.be Functional assays, such as [35S]-GTPγS binding, have been used to investigate the functionality of these derivatives, revealing that many act as agonists at the CB2 receptor. ucl.ac.be

Table 6: Enzyme Inhibition and Receptor Binding of Selected this compound Derivatives

| Compound/Derivative | Target | Activity | Key Findings |

|---|---|---|---|

| 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative 13e | E. coli DNA gyrase | Potent inhibitor (IC50 = 0.0017 μM) | Over 3000-fold more potent than the initial hit compound. acs.org |

| 4-Oxo-1,4-dihydroquinoline-3-carboxamide derivatives | CB2 Cannabinoid Receptor | Selective agonists | The presence of an H-bond donor/acceptor group results in increased CB2 affinity. ucl.ac.be |

| unesp.brnih.gov-naphthyridine derivative 71 | CB2 Cannabinoid Receptor | High affinity (Ki = 23.5 nM) | The position of the nitrogen atom in the naphthyridine nucleus influences affinity. ucl.ac.be |

| Iodo-substituted tetrahydro-3H-cyclopenta[c]quinolines | GPR30 | Antagonists (IC50 < 20 nM) | Blocked estrogen-induced PI3K activation and calcium mobilization. acs.org |

Role in Metabolic Pathways and Bioremediation

The study of this compound in metabolic pathways is primarily linked to the microbial degradation of methylated quinolines. Quinoline and its derivatives are heterocyclic compounds found in industrial wastewater and are known for their toxicity and carcinogenicity. researchgate.net The bioremediation of these contaminants using microorganisms is a significant area of environmental research.

Research into the biodegradation of the closely related compound, 3-methylquinoline (B29099), by bacterial strains has identified several key metabolites. In this context, a compound structurally similar to this compound, namely 5,6-dihydro-3-methyl-2-oxo-1,2-dihydroquinoline , has been isolated and identified as a metabolite. semanticscholar.org This finding suggests that the saturation of the benzene (B151609) ring of the quinoline core is a step in the metabolic breakdown pathway.

| Metabolite | Precursor Compound | Degrading Organism (Example) |

| 3-Methyl-2-oxo-1,2-dihydroquinoline | 3-Methylquinoline | Pseudomonas sp. |

| 6-Hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline | 3-Methylquinoline | Pseudomonas sp. |

| 5,6-Dihydro-3-methyl-2-oxo-1,2-dihydroquinoline | 3-Methylquinoline | Pseudomonas sp. |

| 2,5,6-Trihydroxy-3-methylpyridine | 3-Methylquinoline | Pseudomonas sp. |

Advanced Biological Applications

The versatile quinoline scaffold has prompted exploration into various advanced biological and biomedical applications.

The detection of biologically important molecules is crucial for disease diagnosis and basic research. Thiol-containing amino acids, such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH), play vital roles in numerous physiological and pathological processes. mdpi.com Fluorescent chemosensors offer a sensitive and selective method for detecting these biomolecules.

While research has not explicitly detailed the use of this compound as a chemosensor, the broader class of quinoline derivatives has been successfully employed for this purpose. The quinoline moiety is a well-known fluorophore, and its derivatives can be designed to interact with specific analytes, leading to a detectable change in their fluorescence properties. For instance, chemosensors incorporating a quinoline unit have been developed for various applications. sci-hub.se

The general strategy for detecting thiols often involves their nucleophilic character. mdpi.com A sensor molecule can be designed to undergo a reaction with the thiol group—such as a Michael addition, disulfide exchange, or cleavage of a specific bond—which in turn modulates the fluorescence of an attached reporter like a quinoline. mdpi.com For example, a simple fluorescent chemosensor was developed for the sequential detection of mercury ions and, subsequently, thiol-containing amino acids like cysteine or glutathione. rsc.org Although this specific sensor was based on a thiosemicarbazide (B42300) and 8-hydroxyjulolidine-9-carboxaldehyde structure, it demonstrates the "OFF-ON" sensing principle that could be adapted to a quinoline-based system. rsc.org Given the established fluorescence of the quinoline core and the versatility in its chemical modification, the development of this compound-based probes represents a potential avenue for creating novel chemosensors for important biomolecules.

Neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease represent a significant and growing health challenge. nih.gov A key therapeutic strategy involves the development of multi-target-directed ligands that can interact with various pathological factors, such as protein aggregation, oxidative stress, and neurotransmitter imbalances. tandfonline.com

The quinoline scaffold is a prominent feature in compounds investigated for the treatment of neurodegenerative diseases. wjbphs.com Its derivatives have been explored for a range of relevant activities, including the inhibition of enzymes like acetylcholinesterase (AChE) and the modulation of protein aggregation. tandfonline.com

Specifically, derivatives of partially saturated quinolines have shown promise. For example, a series of 5,6,7,8-tetrahydropyrazolo[3,4-b]quinoline derivatives were synthesized and evaluated as potential agents for the treatment of Alzheimer's disease. mdpi.com The tetrahydroquinoline core in these molecules serves as a crucial structural element. This suggests that the 5,6-dihydroquinoline (B3349889) framework of the title compound could also serve as a valuable template. The partial saturation of the ring system, as seen in this compound, provides a three-dimensional structure that can be advantageous for fitting into the binding sites of biological targets compared to its fully aromatic quinoline counterpart. The methyl group at the 3-position offers a point for further synthetic modification to optimize binding affinity and selectivity. Therefore, this compound and its derivatives hold potential as a platform for developing novel therapeutic agents targeting the complex pathologies of neurodegenerative disorders. wjbphs.comnih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of quinolines and their hydrogenated counterparts has been a long-standing area of focus, yet the pursuit of more efficient, selective, and environmentally benign methodologies continues. Future research is geared towards overcoming the limitations of classical methods, which often require harsh conditions and produce moderate yields.

One promising direction is the application of advanced catalytic systems. For instance, cobalt-amido cooperative catalysis has been effectively used for the controlled partial transfer hydrogenation of quinolines to yield 1,2-dihydroquinolines. nih.gov Another approach involves organocatalytic cascade reactions, such as the [4+2] annulation of 2-aminobenzaldehydes with 1,3-bis(p-Tolylsulfonyl)propene, which has successfully produced functionalized 1,2-dihydroquinolines in good yields (e.g., 78%). mdpi.com Furthermore, one-pot multicomponent reactions are gaining traction for their operational simplicity and efficiency in creating multiple C-C and C-N bonds in a single operation to form the dihydroquinoline core. researchgate.net

Table 1: Emerging Synthetic Strategies for Dihydroquinoline Scaffolds

| Synthetic Method | Key Features | Example Catalyst/Reagents | Reported Yield | Reference |

|---|---|---|---|---|

| Cobalt-Amido Cooperative Catalysis | Controlled partial transfer hydrogenation of quinolines. | Cobalt complex, H₃N∙BH₃ | Good to excellent | nih.gov |

| Organocatalytic [4+2] Cascade Annulation | Efficient synthesis of functionalized 1,2-dihydroquinolines. | Piperidine, p-TsOH | 78% | mdpi.com |

| One-Pot Multicomponent Reaction | Convergent synthesis creating multiple bonds in one step. | Et₃N, Piperazine hydrate | 75-85% | researchgate.net |

| Reductive Cyclization | Scalable approach for lipophilic dihydroquinolines. | Diisobutylaluminium hydride (DIBAL-H) | Not specified | beilstein-journals.org |

| Multi-step Sequence from Furo[3,4-b]quinolin-1(3H)-one | High-yield route to complex amino-lactone derivatives. | Multiple steps | 51% overall | nih.govscilit.com |

Advanced Computational Modeling for Structure-Activity Relationship Prediction

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For 3-Methyl-5,6-dihydroquinoline and its analogues, advanced computational modeling offers a pathway to rapidly predict biological activity and physicochemical properties, thereby guiding synthetic efforts and minimizing resource-intensive laboratory screening.

Future research will increasingly rely on Quantitative Structure-Activity Relationship (QSAR) modeling. Both 2D- and 3D-QSAR studies can establish correlations between the structural features of dihydroquinoline derivatives and their biological activities. nih.gov For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide detailed insights into the steric, electrostatic, and hydrophobic fields required for optimal interaction with a biological target. nih.gov Such models have been successfully applied to other heterocyclic systems to predict inhibitory activities against targets like neuraminidase. nih.gov

Molecular docking simulations are another critical area. These studies can predict the binding modes and affinities of dihydroquinoline derivatives within the active sites of enzymes or receptors. For instance, docking studies on related quinoline (B57606) scaffolds have been used to identify key hydrophobic interactions with tyrosine kinase domains and to guide the design of more potent inhibitors. researchgate.net The use of computational models to predict the conformational flexibility of dihydroquinoline rings, which can be restricted by substituents like methyl groups, is also crucial for understanding potential biological interactions. vulcanchem.com Finally, the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties through computational tools is essential for the early-stage assessment of drug-likeness, helping to identify candidates with favorable pharmacokinetic profiles. nih.gov

Exploration of New Catalytic Applications

While dihydroquinolines are often the targets of synthesis, they also possess significant potential as ligands in catalysis. The nitrogen atom and the modifiable aromatic ring of the this compound scaffold make it an attractive candidate for coordination with metal centers, opening avenues for new catalytic applications.

Research into related quinoline derivatives has already demonstrated this potential. Ruthenium(II) complexes featuring 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (B11324) derivatives have shown high efficiency and turnover frequencies (up to 120 h⁻¹) in the dehydrogenative synthesis of amides. This suggests that this compound could be functionalized to create ligands for similar catalytic transformations. The electronic properties of the quinoline ring can be tuned by substituents, which in turn can modulate the redox potentials and activity of the metallic catalytic center.

Furthermore, the use of nanocatalysts in the synthesis of quinolines points to a broader trend of employing novel catalytic materials in this area of chemistry. acs.org The dihydroquinoline structure itself could be incorporated into larger catalytic frameworks or used to stabilize metal nanoparticles, creating hybrid catalysts with unique reactivity and selectivity. Future work will likely focus on designing and synthesizing specific this compound-based ligands and evaluating their performance in a range of catalytic reactions, including cross-coupling, hydrogenation, and oxidation processes.

Integration into Supramolecular Chemistry and Materials Science

The structural characteristics of this compound make it a compelling building block for the construction of supramolecular assemblies and advanced materials. Supramolecular chemistry relies on non-covalent interactions like hydrogen bonding, π-π stacking, and metal coordination to create complex, ordered structures. wikipedia.org

Derivatives of this compound can be designed to participate in these interactions. For example, the introduction of a carboxylic acid group onto the quinoline frame can create a potent hydrogen-bond donor, facilitating the self-assembly of molecules into larger architectures. The planar aromatic portion of the molecule can engage in π-π stacking interactions, which are crucial for the organization of molecules in crystals and functional materials. iucr.org

In materials science, quinoline derivatives are already being explored for their electronic and photophysical properties. They have been utilized in the production of dyes, pigments, and other materials with specific electronic characteristics. chemscene.com The dihydroquinoline scaffold can serve as a core for developing new organic semiconductors or fluorescent probes. The partial saturation of the ring in this compound, compared to a fully aromatic quinoline, alters the electronic structure and may lead to unique optical or electronic properties that can be exploited in the design of novel materials for applications in electronics and photonics.

Investigation of Environmental and Industrial Applications (e.g., Bioremediation)

The environmental fate and potential applications of quinoline compounds are of significant interest due to their presence in industrial wastewater and as byproducts of coal and wood processing. nih.govnih.gov An emerging research avenue is the use of microorganisms for the bioremediation of environments contaminated with quinoline and its alkylated derivatives.

Studies have shown that various bacterial strains can degrade these compounds. A crucial finding directly relevant to this compound is the metabolic activity of Comamonas testosteroni 63, which has been observed to metabolize 3-methylquinoline (B29099) into several intermediates, including 5,6-dihydroxy-3-methyl-2-oxo-1,2-dihydroquinoline. nih.govresearchgate.net This demonstrates a clear biological pathway for the degradation of the 3-methylquinoline structure, suggesting that bioaugmentation with such microbes could be a viable strategy for cleaning contaminated sites.

Other microorganisms, such as Burkholderia pickettii and Rhodococcus gordoniae, have also shown the ability to completely remove quinoline from contaminated soil and wastewater, even under high-salt conditions. nih.govnih.gov White rot fungi have also been investigated for their capacity to biodegrade quinoline. researchgate.net Future research will focus on identifying and engineering more robust microbial strains specifically targeting this compound, optimizing the conditions for bioremediation in various environmental matrices (e.g., soil, water), and elucidating the complete metabolic pathways involved. Understanding the ecotoxicity of the parent compound and its degradation products is also a critical component of this research to ensure the environmental safety of any proposed bioremediation technology. researchgate.net

Table 2: Microorganisms in Quinoline Derivative Biodegradation

| Microorganism | Target Compound(s) | Key Findings | Reference |

|---|---|---|---|

| Comamonas testosteroni 63 | 3-Methylquinoline | Metabolizes it to intermediates including 5,6-dihydroxy-3-methyl-2-oxo-1,2-dihydroquinoline. | nih.gov |

| Burkholderia pickettii | Quinoline | Completely removes 1 mg/g of quinoline from soil within 6-8 hours. | nih.gov |

| Rhodococcus gordoniae JH145 | Quinoline | Completely removes 100 mg/L of quinoline within 28 hours; effective in high-salt (7.5%) conditions. | nih.gov |

| Pleurotus ostreatus (White Rot Fungus) | Quinoline | Biodegraded up to 97.4% of quinoline in a solid-state medium over 15 days. | researchgate.net |

| Pseudomonas sp. | Quinoline | Degraded 192-911 mg/l of quinoline within 3-8 hours. | researchgate.net |

Q & A